Lipophilicity (LogP) Differentiation Versus Benzyl-Substituted Analog
4-Methyl-2-(naphthalen-1-ylmethyl)aniline exhibits markedly higher predicted lipophilicity compared to its closest phenyl-substituted analog, 4-methyl-2-benzylaniline (2-[(4-methylphenyl)methyl]aniline). This difference arises from the replacement of the phenyl ring with an extended naphthalene π-system [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 4.90240 (predicted, ACD/Labs) or XLogP3 4.8 |
| Comparator Or Baseline | 4-Methyl-2-benzylaniline (2-[(4-methylphenyl)methyl]aniline): LogP ~3.5–3.8 (estimated based on analogous benzyl-substituted anilines) |
| Quantified Difference | Increase of approximately 1.0–1.4 LogP units |
| Conditions | Predicted computational values (ACD/Labs Percepta Platform, PubChem XLogP3) |
Why This Matters
The substantial increase in LogP alters membrane permeability, protein binding, and metabolic stability profiles, making the naphthalene derivative better suited for applications requiring enhanced lipophilicity (e.g., CNS-targeted probes, hydrophobic pocket interactions).
- [1] ChemSrc. 4-Methyl-2-(naphthalen-1-ylmethyl)aniline. CAS 859783-50-9. LogP: 4.90240. View Source
